![molecular formula C18H17N3O2S B2815654 (Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904633-36-8](/img/structure/B2815654.png)

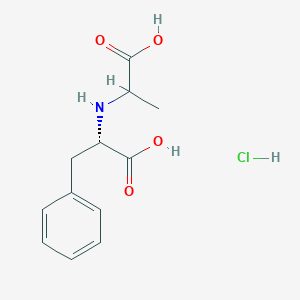

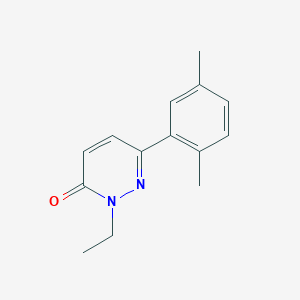

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a thieno[2,3-d]pyrimidin-3(4H)-one moiety, which is a fused ring system containing a thiophene and a pyrimidone . This moiety is known to be a part of various bioactive compounds . The compound also contains an acrylamide group attached to a phenyl ring, which could contribute to its reactivity and potential bioactivity.

Molecular Structure Analysis

The compound contains a conjugated system due to the presence of alternating single and double bonds in the thieno[2,3-d]pyrimidin-3(4H)-one and acrylamide moieties. This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For example, the acrylamide group could undergo addition reactions, while the thieno[2,3-d]pyrimidin-3(4H)-one moiety could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

- This compound has been investigated for its use in palladium-catalyzed direct alkenylation reactions. Specifically, it participates in C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant . This method allows for the synthesis of functionalized new derivatives of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

- Although not directly related to the compound itself, understanding its biosynthetic pathway is crucial. For instance, the regioisomer Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid (Z-OMPD) has been identified as a major dicarboxylic acid in tulip tissues. While Z-OMPD’s biosynthetic pathway remains elusive, its isolation from tulip leaves and chemical synthesis have been explored .

- A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, exhibited broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL). This finding highlights the potential of similar structures for antimicrobial applications .

- Investigating the molecular packing of this compound in solid films is essential for improving OSC performance. Cryo-transmission electron microscopy (Cryo-TEM) revealed that it prefers a face-on dominant packing structure with an in-plane long-range conjugated backbone. This long-range ordering reduces energy distribution disorder, enhancing carrier lifetime in heterojunctions. Efficient energy transfer at Y6/PM6 interfaces led to a high power conversion efficiency of 16.8% .

- An efficient transition-metal-free route to quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its functional group tolerance, lack of transition metals, and ease of operation .

- The compound 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate has been studied . While not directly related to the compound you mentioned, it provides insights into the broader chemical space.

Palladium-Catalyzed Alkenylation

Biosynthetic Pathway Studies

Antibacterial and Antifungal Activity

Organic Solar Cells (OSC)

Quinazolin-4(3H)-ones Synthesis

Chromen-7-yl Acetate Derivatives

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit broad-spectrum antibacterial and antifungal activity .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to their antimicrobial effects .

Biochemical Pathways

It is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Pharmacokinetics

Similar compounds have been found to have good traditional drug-like properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine their impact on bioavailability.

Result of Action

The result of the action of this compound is the inhibition of growth or death of the target organisms. This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-20-17-15(9-12-24-17)18(23)21(13)11-10-19-16(22)8-7-14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3,(H,19,22)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIJNTMEKMYISA-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)

![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)

![6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)